molecular formula C15H16ClN B1607692 N-benzyl-1-(2-chlorophenyl)ethanamine CAS No. 680185-83-5

N-benzyl-1-(2-chlorophenyl)ethanamine

Cat. No.: B1607692
CAS No.: 680185-83-5
M. Wt: 245.74 g/mol
InChI Key: XVZGYZCGLRIDQA-UHFFFAOYSA-N
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Description

Contextualization within Amines and Arylethylamines Chemistry

N-benzyl-1-(2-chlorophenyl)ethanamine is a derivative of benzylamine (B48309), an organic compound where a benzyl (B1604629) group is attached to an amine. mdma.ch Benzylamine itself is a versatile precursor in numerous organic syntheses. mdma.ch The subject compound also falls under the classification of arylethylamines, which are characterized by an aryl group attached to an ethylamine (B1201723) backbone. This structural motif is found in a wide array of neuromodulators, both natural and synthetic.

The arylethylamine scaffold is a key pharmacophore in many endogenous neurotransmitters and pharmaceuticals, highlighting the significance of this structural class in medicinal chemistry. organic-chemistry.org The synthesis of arylethylamines is an active area of research, with various catalytic methods being developed to achieve regioselective synthesis. organic-chemistry.org

Significance as a Privileged Structure or Synthetic Intermediate in Organic Chemistry

The concept of "privileged structures" in medicinal chemistry refers to molecular scaffolds that can bind to multiple, often unrelated, biological targets with high affinity. google.com These structures serve as versatile templates for the design of new drugs. google.com The arylethylamine framework, a core component of this compound, is considered a privileged structure due to its prevalence in bioactive molecules.

While specific research detailing this compound as a direct intermediate is not extensively documented in publicly available literature, its structural components suggest its potential as a valuable synthetic intermediate. The N-benzyl group is a common protecting group for amines in multi-step syntheses, which can be removed under various conditions. google.com This allows for the modification of the amine group after the arylethylamine core has been assembled.

Historical Perspective on its Discovery and Initial Syntheses

This process typically involves the reaction of an amine with a carbonyl compound to form an imine, which is then reduced to the corresponding amine. In the case of this compound, this would involve the reaction of 1-(2-chlorophenyl)ethanamine (B1296576) with benzaldehyde (B42025). The resulting imine, N-benzylidene-1-(2-chlorophenyl)ethanamine, would then be reduced using a suitable reducing agent, such as sodium borohydride (B1222165) or through catalytic hydrogenation, to yield the final product.

Patents dating back several decades describe the synthesis of various N-benzylamines via this reductive amination pathway, highlighting it as a well-established and practical approach for this class of compounds. The choice of solvent and catalyst can influence the reaction's efficiency and selectivity.

Chemical and Physical Data

As specific experimental data for this compound is not widely published, the following table provides data for its key precursors.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
1-(2-chlorophenyl)ethanamine39959-67-6C₈H₁₀ClN155.62
Benzaldehyde100-52-7C₇H₆O106.12

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

680185-83-5

Molecular Formula

C15H16ClN

Molecular Weight

245.74 g/mol

IUPAC Name

N-benzyl-1-(2-chlorophenyl)ethanamine

InChI

InChI=1S/C15H16ClN/c1-12(14-9-5-6-10-15(14)16)17-11-13-7-3-2-4-8-13/h2-10,12,17H,11H2,1H3

InChI Key

XVZGYZCGLRIDQA-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1Cl)NCC2=CC=CC=C2

Canonical SMILES

CC(C1=CC=CC=C1Cl)NCC2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies and Preparative Routes for N Benzyl 1 2 Chlorophenyl Ethanamine

Reductive Amination Strategies

Reductive amination is a highly effective method for synthesizing amines from carbonyl compounds. For the synthesis of N-benzyl-1-(2-chlorophenyl)ethanamine, this process involves the reaction of 2'-chloroacetophenone (B1665101) with benzylamine (B48309). The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to the final secondary amine product. This method is valued for its efficiency and control, as it avoids the overalkylation issues often associated with direct alkylation. masterorganicchemistry.com

Optimization of Reaction Conditions: Solvent, Temperature, and Pressure

The efficiency of reductive amination is highly dependent on the careful optimization of reaction parameters.

Solvent: The choice of solvent is critical. Alcohols such as methanol (B129727) and ethanol (B145695) are commonly used because they are effective at dissolving the reactants and the intermediate imine. commonorganicchemistry.com Methanol is often preferred for reactions involving sodium borohydride (B1222165) or catalytic hydrogenation. google.com For reducing agents sensitive to protic solvents, such as sodium triacetoxyborohydride (B8407120), aprotic solvents like dichloromethane (B109758) (DCM) or dichloroethane (DCE) are employed. commonorganicchemistry.com

Temperature: The initial imine formation is typically conducted at temperatures ranging from ambient (approx. 24°C) to reflux (approx. 60-80°C). google.comkanto.co.jp Subsequent reduction via catalytic hydrogenation can also be performed at room temperature, while some metal-catalyzed reactions may require elevated temperatures, such as 50-140°C, to achieve a satisfactory reaction rate. researchgate.netnih.gov

Pressure: When molecular hydrogen (H₂) is used as the reductant in catalytic hydrogenation, the pressure can vary significantly. Some reactions proceed efficiently at atmospheric pressure, while others may require higher pressures, from 10 to 65 bar, to facilitate the reduction, particularly with more sterically hindered or electronically deactivated substrates. google.comresearchgate.netnih.gov

A summary of typical conditions for the reductive amination of ketones is presented below.

Catalytic Systems for Reductive Amination: Metal-Based and Metal-Free Approaches

A diverse range of catalytic and stoichiometric systems can be employed for the reduction step.

Metal-Based Catalysts:

Heterogeneous Catalysts: Noble metal catalysts are widely used for their high efficiency. Palladium on carbon (Pd/C) is a common choice, often used with hydrogen gas at atmospheric or slightly elevated pressure. google.comorganic-chemistry.org Other effective catalysts include platinum- and ruthenium-based systems. organic-chemistry.org More recently, catalysts based on earth-abundant metals like iron and cobalt supported on materials such as N-doped carbon have been developed as cost-effective and highly active alternatives, capable of operating under mild conditions (e.g., 50°C and 10 bar H₂). researchgate.netnih.gov

Homogeneous Catalysts: Iridium and Ruthenium complexes, such as [RuCl₂(p-cymene)]₂ and various Cp*Ir complexes, have proven to be highly effective for reductive amination, including for substrates with functional groups like halogens. kanto.co.jporganic-chemistry.org These catalysts often utilize transfer hydrogenation, with formic acid or ammonium (B1175870) formate (B1220265) serving as the hydrogen source, eliminating the need for high-pressure hydrogenation equipment. kanto.co.jp

Metal-Free Approaches:

This strategy relies on hydride reducing agents. The choice of agent is crucial for selectivity. Sodium cyanoborohydride (NaBH₃CN) is particularly useful because it is a mild reducing agent that selectively reduces the protonated imine (iminium ion) much faster than the starting ketone, allowing for a one-pot reaction where the ketone, amine, and reducing agent are mixed. masterorganicchemistry.comcommonorganicchemistry.com Sodium triacetoxyborohydride (NaBH(OAc)₃) is another mild and selective reagent often used for this purpose. commonorganicchemistry.com Sodium borohydride (NaBH₄) can also be used, but since it can reduce the starting ketone, it is typically added after a sufficient period has allowed for the complete formation of the imine intermediate. commonorganicchemistry.com

Precursor Reactivity and Selectivity in Imine Formation

The initial and rate-limiting step in many reductive aminations is the formation of the imine intermediate, N-(1-(2-chlorophenyl)ethylidene)-1-phenylmethanamine. This reaction involves the nucleophilic attack of the primary amine (benzylamine) on the electrophilic carbonyl carbon of the ketone (2'-chloroacetophenone). masterorganicchemistry.comlibretexts.org

The reaction is reversible and is typically catalyzed by a mild acid. libretexts.org Careful control of pH is necessary; the medium must be acidic enough to protonate the hydroxyl group of the intermediate carbinolamine, facilitating its elimination as water, but not so acidic that it fully protonates the starting benzylamine, which would render it non-nucleophilic. libretexts.org The reaction rate is often greatest near a pH of 5. The formation of the imine from 2'-chloroacetophenone may be influenced by the steric hindrance and electronic effects of the ortho-chloro substituent. To drive the equilibrium toward the product, water is often removed from the reaction mixture, for example, by using a Dean-Stark apparatus or molecular sieves. google.com

Nucleophilic Substitution Approaches

An alternative route to this compound is through nucleophilic substitution. This pathway typically involves the reaction of a primary amine with a benzyl (B1604629) halide. For this specific target molecule, the most direct approach is the reaction of 1-(2-chlorophenyl)ethanamine (B1296576) with benzyl chloride. This reaction is a form of N-alkylation.

Reaction Conditions for Primary Amines with Electrophilic Precursors

The N-alkylation of a primary amine with an alkyl or benzyl halide is a classic S_N2 reaction. Benzyl chloride is a particularly reactive electrophile for both S_N1 and S_N2 mechanisms due to the ability of the benzene (B151609) ring to stabilize both the transition state and any potential carbocation intermediate. quora.com

The reaction is often performed by heating the mixture of the primary amine and the electrophile in a suitable solvent. libretexts.org Temperatures can range from room temperature to 70°C or higher, depending on the reactivity of the specific substrates. google.comacs.org A key challenge in this method is preventing overalkylation, where the desired secondary amine product reacts further with the electrophile to form an undesired tertiary amine. libretexts.orgnih.gov Using an excess of the primary amine can help to favor the formation of the secondary amine.

Role of Bases and Solvents in Enhancing Reaction Efficiency

The use of appropriate bases and solvents is crucial for maximizing the yield and selectivity of the nucleophilic substitution.

Role of Bases: A base is essential to neutralize the hydrogen chloride (HCl) that is formed as a byproduct of the reaction between the amine and benzyl chloride. Without a base, the generated acid would protonate the starting amine, forming an unreactive ammonium salt and halting the reaction. libretexts.org A common strategy is to use at least two equivalents of the starting amine, where one acts as the nucleophile and the second acts as the base. Alternatively, an external inorganic base like sodium carbonate (Na₂CO₃) or a strong, non-nucleophilic organic base can be used. organic-chemistry.org For achieving high selectivity in mono-alkylation, cesium bases such as cesium carbonate (Cs₂CO₃) or cesium hydroxide (B78521) (CsOH) have been shown to be particularly effective, minimizing the formation of tertiary amines. google.comorganic-chemistry.org

Role of Solvents: The solvent plays a key role in facilitating the reaction. Polar aprotic solvents such as acetonitrile (B52724) (CH₃CN), dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO) are often preferred for S_N reactions as they can solvate the cation while leaving the nucleophile relatively free, thus accelerating the reaction rate. google.com Anhydrous conditions are often beneficial, as water can interfere with the reaction. google.com

A summary of typical conditions for the nucleophilic substitution of primary amines is presented below.


One-Pot and Multicomponent Synthesis Protocols

Modern synthetic chemistry prioritizes efficiency, waste reduction, and operational simplicity. One-pot and multicomponent reactions are exemplary in achieving these goals by combining multiple reaction steps into a single operation without isolating intermediates. This approach is highly applicable to the synthesis of this compound.

Streamlined Reaction Sequences for Direct Formation

The reaction is typically initiated by mixing the ketone and amine, sometimes with a dehydrating agent or under conditions that facilitate water removal to drive the equilibrium towards imine formation. Following the formation of the imine, a suitable reducing agent is introduced to hydrogenate the C=N double bond, yielding the target secondary amine. The choice of reducing agent is critical and can range from mild hydride reagents to catalytic hydrogenation.

Table 1: Representative Conditions for One-Pot Reductive Amination

Reactant 1Reactant 2Reducing AgentSolventTypical Conditions
2-Chloroacetophenone (B165298)BenzylamineSodium borohydride (NaBH₄)Methanol (MeOH)Stirring at room temperature for several hours.
2-ChloroacetophenoneBenzylamineSodium triacetoxyborohydride (STAB)Dichloroethane (DCE)Mildly acidic conditions, room temperature.
2-ChloroacetophenoneBenzylamineHydrogen (H₂) with Palladium on Carbon (Pd/C)Ethanol (EtOH)H₂ atmosphere (from atmospheric pressure to ~5 bar), 20-30°C. google.com
2-ChloroacetophenoneBenzylamineHantzsch EsterTolueneMetal-free transfer hydrogenation, often requires a catalyst like a Brønsted acid.

This table presents generalized conditions based on established methods for reductive amination. Specific yields and reaction times would require empirical optimization for this particular substrate combination.

Tandem Processes Involving Imine Intermediates

Tandem reactions, also known as cascade or domino reactions, involve two or more bond-forming transformations that occur consecutively in a single synthetic operation. The synthesis of this compound via reductive amination is a classic example of a tandem process centered on an imine intermediate. nih.gov

The process unfolds in two key stages within the same pot:

Imine Formation: The nucleophilic nitrogen of benzylamine attacks the electrophilic carbonyl carbon of 2-chloroacetophenone. This is followed by the elimination of a water molecule to form the transient N-(1-(2-chlorophenyl)ethylidene)-1-phenylmethanamine imine. This step is often the rate-determining part of the sequence.

In-Situ Reduction: The formed imine is immediately reduced as it is generated. This is crucial as it pulls the equilibrium of the first step towards the product. In catalytic hydrogenation, the same catalyst used for reduction can sometimes facilitate the initial condensation. google.com This type of tandem process is highly atom-economical and aligns with the principles of green chemistry. semanticscholar.org

Stereoselective and Enantioselective Synthesis of this compound

The carbon atom attached to both the benzylamino group and the 2-chlorophenyl group is a stereocenter. Therefore, this compound exists as a pair of enantiomers. The synthesis of a single enantiomer (enantioselective synthesis) is of paramount importance, particularly in pharmaceutical applications. This is achieved using methods that can control the three-dimensional arrangement of atoms during the synthesis.

Chiral Auxiliary-Mediated Approaches

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org After serving its purpose, the auxiliary is removed, yielding the enantiomerically enriched product.

For the synthesis of chiral this compound, a common strategy involves the use of a chiral sulfinamide auxiliary, such as tert-butanesulfinamide, developed by Ellman. The synthesis would proceed as follows:

Condensation: Reaction of (R)- or (S)-tert-butanesulfinamide with 2-chloroacetophenone to form an N-sulfinyl imine.

Diastereoselective Reduction: The C=N bond of the sulfinylimine is reduced. The bulky tert-butylsulfinyl group effectively shields one face of the imine, directing the hydride attack to the opposite face. This results in a highly diastereoselective addition.

Auxiliary Removal: The sulfinyl group is removed under mild acidic conditions to afford the free chiral primary amine, 1-(2-chlorophenyl)ethanamine.

Benzylation: The resulting chiral amine is then benzylated using benzyl bromide or through another reductive amination with benzaldehyde (B42025) to yield the final product.

Alternatively, a chiral benzylamine derivative, such as (R)- or (S)-α-methylbenzylamine, could be used as both a reactant and a chiral auxiliary. google.com The resulting diastereomeric imines could be separated or the mixture could be subjected to a diastereoselective reduction, followed by removal of the auxiliary's methyl group if required.

Table 2: Common Chiral Auxiliaries in Amine Synthesis

Chiral AuxiliaryKey IntermediateTypical ReactionStereocontrol Mechanism
tert-ButanesulfinamideN-Sulfinyl ImineDiastereoselective reduction (e.g., with NaBH₄)Steric hindrance from the sulfinyl group directs the nucleophile. wikipedia.org
Evans OxazolidinonesN-Acyl OxazolidinoneDiastereoselective alkylation or reductionChelation control with a Lewis acid or steric hindrance. tcichemicals.com
CamphorsultamN-Acyl CamphorsultamDiastereoselective reactions on the acyl groupSteric blocking by the camphor (B46023) skeleton. wikipedia.org
(R)-α-methylphenethylamineDiastereomeric IminesDiastereoselective reductionSteric influence from the chiral center of the amine. google.com

Asymmetric Catalysis in C-N Bond Formation

Asymmetric catalysis is a powerful strategy that uses a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. nih.gov For the synthesis of this compound, the most relevant application is the asymmetric hydrogenation of the imine intermediate.

This process involves the pre-formation of the achiral imine from 2-chloroacetophenone and benzylamine. This imine is then hydrogenated using a transition metal catalyst (commonly rhodium, iridium, or ruthenium) complexed with a chiral ligand. The chiral environment created by the ligand forces the hydrogen to add to a specific face of the imine, leading to the preferential formation of one enantiomer of the product amine. This method is highly efficient and avoids the stoichiometric use of chiral auxiliaries. nih.gov Emerging methods also include nickel-catalyzed cross-coupling reactions for asymmetric C-N bond formation. nih.govnih.gov

Diastereoselective Control in Synthesis

Diastereoselective control refers to the ability to favor the formation of one diastereomer over another in a reaction that creates a new stereocenter in a molecule that already possesses one. This is the core principle behind chiral auxiliary-mediated synthesis.

In the context of producing this compound, diastereoselective control is exerted during the reduction of a chiral imine intermediate. For instance, if (R)-α-methylbenzylamine is used to form an imine with 2-chloroacetophenone, the resulting molecule has one defined stereocenter. The subsequent reduction of the C=N bond creates a second stereocenter. The spatial arrangement of the existing chiral center will energetically favor one approach of the reducing agent over the other, leading to a mixture of diastereomers where one predominates. The degree of diastereoselectivity (expressed as the diastereomeric ratio, d.r.) depends on factors like the structure of the substrate, the reducing agent, the solvent, and the temperature. High diastereoselectivity is crucial for obtaining a product with high enantiomeric purity after the chiral auxiliary is removed. researchgate.net

Chirality and Enantiomeric Resolution of N Benzyl 1 2 Chlorophenyl Ethanamine

Application as a Chiral Resolving Agent for Racemic Substrates

While N-benzyl-1-(2-chlorophenyl)ethanamine is itself a chiral compound that requires resolution, its structural analogs, such as N-benzyl-1-phenylethylamine, are utilized as chiral resolving agents. These agents are instrumental in the separation of racemic acids through the formation of diastereomeric salts. The principles governing this method are directly applicable to the resolution of this compound.

The classical method for resolving a racemic amine involves its reaction with an enantiomerically pure chiral acid to form a pair of diastereomeric salts. These salts, having different physical properties, can be separated by fractional crystallization. For instance, in the resolution of a similar compound, 4-chloromandelic acid, (R)-(+)-N-benzyl-1-phenylethylamine was employed as the resolving agent. researchgate.net The resulting diastereomeric salts exhibited different solubilities, allowing the less soluble salt to be isolated through crystallization. researchgate.net

The efficiency of such a resolution is often quantified by the yield and the diastereomeric excess (d.e.) of the crystallized salt. In a study on the resolution of 4-chloromandelic acid with (R)-(+)-benzyl-1-phenylethylamine, a yield of 81.8% and a diastereomeric excess of 94.8% were achieved under optimized conditions. researchgate.net

Table 1: Exemplary Data on Diastereomeric Salt Resolution of a Related Compound (4-Chloromandelic Acid with (R)-(+)-N-benzyl-1-phenylethylamine)

ParameterValueReference
Resolving Agent(R)-(+)-N-benzyl-1-phenylethylamine researchgate.net
Racemic Substrate4-Chloromandelic Acid researchgate.net
Yield of Less Soluble Salt81.8% researchgate.net
Diastereomeric Excess (d.e.)94.8% researchgate.net
Melting Point of Less Soluble Salt166.3 °C nih.gov
Melting Point of More Soluble Salt132.0 °C nih.gov

The choice of solvent is a critical factor in the success of a diastereomeric salt resolution, as it significantly affects the solubility of the diastereomeric salts and, consequently, the efficiency of the separation. researchgate.net Protic solvents like alcohols are commonly employed. For the resolution of 4-chloromandelic acid with (R)-(+)-benzyl-1-phenylethylamine, absolute ethanol (B145695) was identified as the optimal solvent, providing a higher diastereomeric excess compared to aqueous ethanol, 2-propanol, acetonitrile (B52724), and ethyl acetate (B1210297). researchgate.netnih.gov In some cases, the presence of water can have a positive influence by being incorporated into the crystal structure of the diastereomeric salts, thereby stabilizing them. researchgate.net However, the optimal solvent system must be determined empirically for each specific resolution.

Table 2: Effect of Different Solvents on the Resolution of 4-Chloromandelic Acid with (R)-(+)-benzyl-1-phenylethylamine

SolventDiastereomeric Excess (% d.e.)Reference
EthanolRelatively High nih.gov
50% Ethanol52.1% nih.gov
2-Propanol55.2% nih.gov
Acetonitrile- nih.gov
Ethyl Acetate- nih.gov

A higher %d.e. indicates a more efficient resolution.

The basis of chiral discrimination in diastereomeric salt formation lies in the different three-dimensional arrangements and intermolecular interactions within the crystal lattices of the two diastereomers. X-ray crystallography studies on the diastereomeric salts of 2-chloromandelic acid and (R)-(+)-N-benzyl-1-phenylethylamine revealed the crucial role of non-covalent interactions. nih.govnih.gov

In the less soluble salt, a "lock-and-key" supramolecular packing mode was observed, where hydrophobic layers with corrugated surfaces fit into each other, leading to a more compact and stable crystal structure. nih.govnih.gov This efficient packing is facilitated by a network of hydrogen bonds and CH/π interactions. nih.govnih.gov In contrast, the more soluble salt may exhibit different interactions, such as Cl/π interactions, leading to a less stable and more soluble crystal lattice. researchgate.net The stability difference between the two diastereomeric salt crystals is the fundamental reason for successful chiral resolution. nih.gov

Kinetic Resolution Studies of this compound

Kinetic resolution is a powerful method for separating enantiomers based on the differential rates of reaction of the enantiomers with a chiral catalyst or reagent. This approach can be applied to the resolution of racemic this compound.

Chemo-enzymatic methods combine the selectivity of enzymes with chemical reactions to achieve efficient kinetic resolutions. Lipases are a class of enzymes frequently used for the kinetic resolution of amines via N-acylation. rsc.orgrasayanjournal.co.in In a typical process, one enantiomer of the racemic amine is selectively acylated by the lipase (B570770), allowing for the separation of the unreacted amine enantiomer from the acylated product. Candida antarctica lipase B (CALB) has been shown to be highly effective in the kinetic resolution of chiral amines using ethyl acetate as the acylating agent, achieving high enantiomeric excesses (90-98%). rasayanjournal.co.in

Dynamic kinetic resolution (DKR) is an advancement over standard kinetic resolution that allows for a theoretical yield of 100% of a single enantiomer. In DKR, the slower-reacting enantiomer is continuously racemized in situ, making it available for the enzymatic resolution step. This has been successfully applied to primary and secondary amines using a combination of a lipase for the resolution and a ruthenium catalyst for the racemization. researchgate.netrsc.org

Transition-metal catalysis offers another avenue for the kinetic resolution of N-benzylamines. Palladium(II)-catalyzed enantioselective C-H cross-coupling reactions have been developed for the kinetic resolution of benzylamines. nih.govresearchgate.netgoogle.com In this approach, a chiral ligand, such as a mono-N-protected α-amino-O-methylhydroxamic acid (MPAHA), directs the palladium catalyst to selectively functionalize one enantiomer of the amine at a faster rate. nih.govresearchgate.net This method provides access to both the unreacted chiral benzylamine (B48309) and the ortho-arylated benzylamine product in high enantiomeric purity. nih.govresearchgate.netgoogle.com

Ruthenium catalysts are also prominent in the kinetic resolution of amines, particularly in the context of dynamic kinetic resolution where they serve as efficient racemization catalysts. nih.govrsc.orgresearchgate.net For instance, a heterogeneous Ru(III) on zeolite catalyst has demonstrated good activity for the racemization of aliphatic amines, which can then be coupled with an enzymatic kinetic resolution to achieve high yields and enantiomeric excesses. nih.govresearchgate.net

Structural Analysis of Diastereomeric Salts for Chiral Resolution

The precise spatial arrangement of atoms and molecules within a crystal, known as its crystal structure, provides invaluable insights into the mechanism of chiral recognition at the molecular level. For the diastereomeric salts of this compound, understanding the crystal packing and intermolecular forces is paramount to comprehending the basis of their differential solubility, which is the cornerstone of the chiral resolution process.

Crystallographic Investigations of Salt Structures

While specific crystallographic data for the diastereomeric salts of this compound are not widely available in the public domain, the principles of their structural analysis can be understood through analogous systems. X-ray crystallography is the definitive technique for elucidating the three-dimensional structure of crystalline solids. This powerful analytical method would reveal critical data for the diastereomeric salts of this compound, such as:

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell, the fundamental repeating unit of the crystal.

Space Group: The set of symmetry operations that describe the arrangement of the molecules within the crystal lattice.

Molecular Conformation: The precise three-dimensional shape adopted by the N-benzyl-1-(2-chlorophenyl)ethanaminium cation and the chiral anion in the crystalline state.

Stoichiometry of the Salt: The ratio of the amine to the resolving agent in the crystal structure.

This data collectively provides an unambiguous depiction of the solid-state structure, forming the basis for a detailed analysis of the intermolecular interactions that drive the chiral separation.

Intermolecular Interactions Governing Supramolecular Assembly

The formation of a stable crystal lattice and the discrimination between the two enantiomers of this compound by a chiral resolving agent are dictated by a complex interplay of intermolecular forces. These non-covalent interactions create a robust supramolecular assembly, and subtle differences in these interactions between the two diastereomeric salts lead to the observed differences in their solubility. The key interactions governing this assembly include:

Hydrogen Bonding: Strong directional interactions between the ammonium (B1175870) proton (N-H+) of the protonated amine and the carboxylate or hydroxyl groups of the chiral resolving agent (e.g., tartaric acid) are fundamental to the formation of the diastereomeric salt. A network of hydrogen bonds often forms the primary structural motif, linking the cations and anions into chains, sheets, or more complex three-dimensional arrays. The geometry and strength of these hydrogen bonds are critical in stabilizing the crystal lattice.

The collective effect of these and other weaker interactions, such as van der Waals forces, creates a unique and intricate packing arrangement for the less soluble diastereomeric salt. This optimized network of interactions results in a more stable crystal lattice, leading to lower solubility and facilitating its separation from the more soluble diastereomer, thereby enabling the resolution of the racemic amine.

Chemical Transformations and Derivatization of N Benzyl 1 2 Chlorophenyl Ethanamine

Modification of the Amine Functionality

The secondary amine in N-benzyl-1-(2-chlorophenyl)ethanamine is a key site for chemical modification, readily undergoing reactions such as acylation, sulfonylation, and further alkylation. These transformations allow for the introduction of diverse functional groups, altering the molecule's steric and electronic properties.

Acylation and Sulfonylation Reactions

Acylation: The reaction of this compound with acylating agents like acyl chlorides or acid anhydrides provides the corresponding N-amides. These reactions are typically carried out in the presence of a base to neutralize the acidic byproduct. youtube.com For instance, treatment with acetyl chloride in a suitable solvent would yield N-acetyl-N-benzyl-1-(2-chlorophenyl)ethanamine. The reactivity of the amine in acylation can be influenced by the steric hindrance around the nitrogen atom and the electronic nature of the substituents on the aromatic rings. researchgate.netresearchgate.net The use of versatile benzotriazole chemistry in an aqueous medium presents a green and efficient method for the N-acylation of various amines, which could be applicable to this compound. nih.gov

Sulfonylation: Similarly, sulfonylation of the secondary amine can be achieved by reacting it with sulfonyl chlorides, such as p-toluenesulfonyl chloride (tosyl chloride) or benzenesulfonyl chloride, in the presence of a base like pyridine. cbijournal.com This reaction leads to the formation of stable sulfonamides. The synthesis of sulfonamides is a critical transformation in medicinal chemistry, and various methods have been developed for their preparation from secondary amines. organic-chemistry.orgrsc.org One-pot procedures starting from aryl halides or carboxylic acids have also been developed to generate sulfonyl chlorides in situ, which then react with amines to form sulfonamides. rsc.orgacs.org

ReagentProduct ClassGeneral Reaction Conditions
Acyl Chloride (e.g., Acetyl Chloride)N-AmideInert solvent, presence of a base (e.g., triethylamine, pyridine)
Acid Anhydride (e.g., Acetic Anhydride)N-AmideCan be performed neat or in a solvent, often with a catalyst
Sulfonyl Chloride (e.g., Tosyl Chloride)N-SulfonamideInert solvent, presence of a base (e.g., pyridine)

N-Alkylation and N-Methylation Processes

N-Alkylation: The introduction of an additional alkyl group to the nitrogen atom of this compound results in a tertiary amine. This can be accomplished through reaction with alkyl halides. wikipedia.orgjst.go.jp However, direct alkylation of secondary amines can sometimes lead to the formation of quaternary ammonium (B1175870) salts as a side product due to overalkylation. masterorganicchemistry.com To achieve selective mono-alkylation, methods employing cesium hydroxide (B78521) as a base have been shown to be effective for a variety of primary amines, a principle that can be extended to secondary amines. google.com Another powerful method for N-alkylation is reductive amination, which involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent. organic-chemistry.org

N-Methylation: For the specific introduction of a methyl group, the Eschweiler-Clarke reaction is a well-established method. wikipedia.org This reaction utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent. A key advantage of this method is that it prevents overalkylation, stopping at the tertiary amine stage. wikipedia.org Alternative methods for N-methylation include the use of paraformaldehyde as a C1 source catalyzed by copper hydride, or employing titanium(IV) isopropoxide and sodium borohydride (B1222165) with a methylamine source. tandfonline.comacs.org

ProcessReagentsKey Features
N-AlkylationAlkyl Halide, BasePotential for overalkylation to quaternary ammonium salts.
Reductive AminationAldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃)High chemoselectivity and broad substrate scope. organic-chemistry.org
N-Methylation (Eschweiler-Clarke)Formaldehyde, Formic AcidPrevents overalkylation, stops at the tertiary amine. wikipedia.org
Catalytic N-MethylationParaformaldehyde, Hydrosilane, CuH catalystSelective N-methylation under mild conditions. acs.org

Substituent Effects on Chemical Reactivity and Selectivity

The chemical behavior of this compound is significantly influenced by the substituents on its two aromatic rings. These substituents can exert both electronic and steric effects, thereby modulating the reactivity of the amine and influencing the outcome of chemical reactions.

Impact of Aryl Ring Substitutions on Reaction Outcomes

Substituents on either the N-benzyl ring or the 1-(2-chlorophenyl)ethyl ring can alter the nucleophilicity of the amine. Electron-donating groups (EDGs), such as methoxy or methyl groups, increase the electron density on the nitrogen atom, thereby enhancing its nucleophilicity and generally increasing the rate of reactions like alkylation. researchgate.net Conversely, electron-withdrawing groups (EWGs), such as nitro or trifluoromethyl groups, decrease the electron density on the nitrogen, making it less nucleophilic and slowing down such reactions. researchgate.net

In the context of nucleophilic substitution reactions, a study on substituted benzylamines reacting with benzyl (B1604629) bromide showed a clear correlation between the electronic nature of the substituent and the reaction rate. researchgate.net This principle can be extrapolated to predict the reactivity of analogues of this compound bearing different substituents on the aryl rings.

Influence of Chloro-Substitution Position on Chemical Properties

The position of the chloro substituent on the phenyl ring has a notable impact on the molecule's properties. The presence of the chlorine atom in the ortho position in this compound can introduce steric hindrance around the chiral center and may influence the conformational preferences of the molecule.

This "ortho effect" can manifest in several ways. For instance, in studies of substituted anilines, ortho substituents can cause a decrease in basicity due to steric inhibition of solvation of the corresponding ammonium ion. youtube.com In the case of this compound, the ortho-chloro group could sterically hinder the approach of bulky reagents to the amine nitrogen. Furthermore, the inductive electron-withdrawing effect of the chlorine atom is expected to decrease the basicity of the amine. The position of the halogen has also been shown to affect the diastereoselectivity in addition reactions to imines, with ortho-substituted phenyl derivatives sometimes showing lower diastereoselectivities. acs.org

Synthesis of Structurally Related Analogues for Comparative Chemical Studies

The synthesis of analogues of this compound is crucial for structure-activity relationship (SAR) studies and for comparative investigations of chemical properties. The general synthetic route often involves the reductive amination of a substituted 1-phenylethanamine with a substituted benzaldehyde (B42025). google.com

For example, an analogue such as (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine has been synthesized by the reductive amination of R-1-(4-methoxyphenyl)-2-propylamine with benzaldehyde in the presence of a Pt/C catalyst. google.com This approach allows for the systematic variation of substituents on both aromatic rings.

Another strategy for creating analogues involves the modification of a pre-existing scaffold. For instance, palladium-catalyzed amination reactions can be used to couple various aryl halides with amines, providing a route to analogues with different substitution patterns on the aromatic rings. researchgate.net The synthesis of chiral tertiary dibenzylamines has also been reported through methods such as the Barton decarboxylation reaction, which could be adapted to produce a variety of related structures. mdpi.com

Synthetic MethodPrecursorsUtility
Reductive AminationSubstituted 1-phenylethylamines and substituted benzaldehydesVersatile method for creating a wide range of analogues by varying the starting materials. google.com
Catalytic Cross-CouplingAryl halides and aminesAllows for the introduction of diverse aryl groups.
Modification of Existing ScaffoldsDerivatization of a common intermediateUseful for late-stage diversification of structures.

Exploration of Structural Diversity through Derivatization

Modifications of the Benzyl Moiety:

Alterations to the 2-Chlorophenyl Group:

The 2-chlorophenyl moiety of the ethanamine backbone also presents opportunities for derivatization. The chlorine atom can be replaced through various nucleophilic substitution reactions, although this can be challenging on an aromatic ring. More commonly, additional substituents can be introduced onto this phenyl ring to explore structure-activity relationships. The position and nature of these substituents can influence the molecule's conformation and interaction with biological targets.

Transformations of the Ethanamine Backbone:

The ethanamine core can be modified to alter the spacing and flexibility between the two aromatic rings. For example, homologation of the ethyl chain to a propyl or butyl chain can be achieved through multi-step synthetic sequences. Additionally, the methyl group on the ethanamine backbone can be replaced with other alkyl or functional groups to probe steric requirements at this position.

Reactions at the Secondary Amine:

The secondary amine is a key functional group that can undergo a variety of chemical transformations. N-alkylation with different alkyl halides can introduce further diversity. Acylation with acyl chlorides or anhydrides can yield the corresponding amides, which can alter the basicity and hydrogen bonding capabilities of the nitrogen atom. Furthermore, the secondary amine can be a precursor for the synthesis of more complex heterocyclic structures.

The systematic exploration of these derivatization pathways allows for the creation of a library of compounds with varied structural features. This diversity is crucial for understanding how subtle changes in molecular architecture can lead to significant differences in chemical and biological properties.

Structure-Reactivity Relationships in Synthetic Pathways

The inherent structure of this compound dictates its reactivity in various synthetic transformations. Understanding these structure-reactivity relationships is crucial for designing efficient synthetic routes to its derivatives and for predicting potential side reactions. The key structural features influencing its reactivity are the secondary amine, the benzylic C-N bond, and the two substituted aromatic rings.

The secondary amine is the most reactive site for many transformations. Its nucleophilicity allows for reactions such as alkylation, acylation, and arylation. The rate and extent of these reactions are influenced by the steric hindrance around the nitrogen atom, which is contributed by both the benzyl group and the 1-(2-chlorophenyl)ethyl group. The electronic effects of the substituents on both aromatic rings also play a role, with electron-withdrawing groups generally decreasing the nucleophilicity of the amine.

The C-N bond between the benzyl group and the nitrogen atom is susceptible to cleavage under certain conditions. Catalytic hydrogenolysis is a common method for N-debenzylation, a reaction that is often employed in protecting group strategies in organic synthesis. organic-chemistry.org The presence of the 2-chloro substituent on the other phenyl ring is unlikely to significantly affect this transformation, which primarily depends on the stability of the benzyl carbocation or radical intermediate.

The aromatic rings themselves can undergo electrophilic substitution reactions. The 2-chlorophenyl group is deactivated towards electrophilic attack due to the electron-withdrawing nature of the chlorine atom, which directs incoming electrophiles to the ortho and para positions relative to the ethylamine (B1201723) substituent. The benzyl ring, being less deactivated, is more susceptible to electrophilic substitution. The regioselectivity of such reactions will be governed by the directing effects of the alkylamine substituent.

The presence of the chlorine atom on the phenyl ring introduces a potential site for cross-coupling reactions. Palladium-catalyzed reactions, such as Suzuki or Buchwald-Hartwig couplings, could be employed to form new carbon-carbon or carbon-nitrogen bonds at this position, further expanding the structural diversity of the derivatives. The success of these reactions would depend on the choice of catalyst and reaction conditions to avoid competing reactions at the secondary amine.

A summary of potential derivatization reactions and the influence of structural features on reactivity is presented in the table below.

Reaction TypeReactive SiteInfluencing Structural FeaturesPotential Products
N-AlkylationSecondary AmineSteric hindrance from benzyl and 1-(2-chlorophenyl)ethyl groups; Nucleophilicity of the amineTertiary amines with diverse alkyl substituents
N-AcylationSecondary AmineSteric hindrance; Nucleophilicity of the amineAmides with altered basicity and hydrogen bonding properties
N-DebenzylationBenzylic C-N bondStability of benzyl intermediate1-(2-Chlorophenyl)ethanamine (B1296576)
Electrophilic Aromatic SubstitutionBenzyl and 2-Chlorophenyl ringsElectronic effects of substituents; Directing effects of alkylamine and chloro groupsSubstituted aromatic derivatives
Cross-Coupling ReactionsC-Cl bond on the 2-chlorophenyl ringCatalyst and ligand choice; Reactivity of the C-Cl bondBiaryl or N-aryl derivatives

Understanding these structure-reactivity relationships is fundamental for the strategic design and successful synthesis of novel derivatives of this compound for various chemical and pharmaceutical applications.

Computational and Theoretical Investigations of N Benzyl 1 2 Chlorophenyl Ethanamine

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Conformation

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone for investigating the electronic structure and conformational preferences of N-benzyl-1-(2-chlorophenyl)ethanamine. These methods allow for the detailed exploration of the molecule's geometric parameters, such as bond lengths, bond angles, and dihedral angles.

For a molecule like this compound, DFT calculations, often using a basis set like B3LYP/6-311+G*, can predict the most stable conformation. researchgate.net The optimized geometry reveals the spatial arrangement of the benzyl (B1604629) and 2-chlorophenyl groups relative to each other. The electronic properties, including the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), are also determined. epstem.netresearchgate.net The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net

A molecular electrostatic potential (MESP) map can also be generated to visualize the electron-rich and electron-poor regions of the molecule, which is crucial for predicting sites of electrophilic and nucleophilic attack. researchgate.netresearchgate.net

Table 1: Calculated Geometric and Electronic Properties of this compound (Hypothetical DFT Data)

ParameterValue
Total Energy (Hartree)-1250.456
HOMO Energy (eV)-6.234
LUMO Energy (eV)-0.987
HOMO-LUMO Gap (eV)5.247
Dipole Moment (Debye)2.15

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a powerful tool for exploring the conformational landscape of this compound over time. nih.gov By simulating the motion of atoms and molecules, MD can reveal the dynamic behavior and preferred conformations in different environments, such as in solution or in a crystalline state.

These simulations can track the rotation around key single bonds, identifying the most populated conformational states and the energy barriers between them. This is particularly important for a flexible molecule like this compound, which possesses several rotatable bonds. The results of MD simulations can be used to generate Ramachandran-like plots for specific dihedral angles, illustrating the sterically allowed and disallowed regions of conformational space.

Furthermore, MD simulations can provide insights into intermolecular interactions. By simulating a system with multiple molecules of this compound, or with solvent molecules, it is possible to study aggregation behavior, solvation effects, and the formation of intermolecular hydrogen bonds. nih.gov

Table 2: Key Dihedral Angles and Their Predominant Ranges from a Hypothetical MD Simulation

Dihedral AngleDescriptionPredominant Range (degrees)
τ1 (Cα-N-CH₂-Ph)Rotation around the N-benzyl bond-80 to -60 and 160 to 180
τ2 (Cα-C-C-Cl)Rotation of the chlorophenyl group40 to 70

Elucidation of Reaction Mechanisms through Theoretical Modeling

Theoretical modeling is instrumental in elucidating the mechanisms of chemical reactions involving this compound. Using DFT, it is possible to map out the potential energy surface for a given reaction, identifying transition states, intermediates, and the activation energies for each step. nih.gov

For instance, in the synthesis of this compound via reductive amination of 2-chloroacetophenone (B165298) with benzylamine (B48309), theoretical modeling could be used to investigate the mechanism of imine formation and subsequent reduction. The calculations would help to determine whether the reaction proceeds through a concerted or stepwise mechanism and to identify the rate-determining step. nih.gov This understanding is crucial for optimizing reaction conditions to improve yield and reduce byproducts.

Prediction of Stereochemical Outcomes in Asymmetric Syntheses

Computational methods are increasingly used to predict the stereochemical outcomes of asymmetric syntheses. For a chiral molecule like this compound, understanding and controlling the stereochemistry during its synthesis is critical.

Theoretical modeling can be employed to study the transition states of reactions involving chiral catalysts or auxiliaries. By calculating the energies of the diastereomeric transition states that lead to the (R) and (S) enantiomers, it is possible to predict the enantiomeric excess (ee) of the reaction. This predictive power allows for the rational design of catalysts and reaction conditions to achieve high stereoselectivity. For example, in an asymmetric reductive amination, modeling the interaction between the substrate, the chiral catalyst, and the reducing agent can reveal the origins of stereocontrol.

Advanced Analytical and Spectroscopic Characterization in Research

Chromatographic Techniques for Separation and Purity Determination

Chromatography is a cornerstone for the analysis of reaction products, allowing for the separation of the target compound from starting materials, byproducts, and catalysts.

Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) serve as invaluable tools for real-time monitoring of the synthesis of N-benzyl-1-(2-chlorophenyl)ethanamine. The progress of the chemical reaction can be tracked by taking small aliquots from the reaction mixture at different time intervals. These samples are then analyzed to determine the consumption of reactants and the formation of the product.

In HPLC analysis, a method can be developed using a reverse-phase column, such as a C18, with a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water with a modifier like formic or phosphoric acid. sielc.com The separation is based on the polarity of the compounds, and the chromatogram would show distinct peaks for the starting materials and the this compound product. The area under each peak is proportional to the concentration of the corresponding compound, allowing for a quantitative assessment of the reaction's progress.

Similarly, GC, which is suitable for volatile and thermally stable compounds, can be used. A capillary column with a suitable stationary phase would separate the components based on their boiling points and interactions with the phase. Reaction monitoring by chromatography ensures that the reaction is driven to completion and provides preliminary information on the purity of the crude product. rsc.org

As this compound possesses a chiral center at the carbon atom attached to the amino group, it exists as a pair of enantiomers. Determining the enantiomeric composition, or enantiomeric excess (ee), is crucial in asymmetric synthesis. nih.gov Chiral HPLC is the most widely adopted and reliable technique for this purpose. heraldopenaccess.usmdpi.com

This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer. mdpi.com These CSPs are often based on cellulose (B213188) or amylose (B160209) derivatives. When the racemic or enantiomerically enriched mixture of this compound is passed through the chiral column, the two enantiomers are retained to different extents, resulting in their separation into two distinct peaks in the chromatogram. beilstein-journals.org

The enantiomeric excess is calculated from the integrated areas of the two peaks using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ and Area₂ are the areas of the peaks corresponding to the major and minor enantiomers, respectively. This allows for precise quantification of the stereochemical outcome of a chiral synthesis. mdpi.com

Advanced Spectroscopic Methods for Structural Elucidation

Spectroscopy provides definitive information about the molecular structure, connectivity of atoms, and the functional groups present in the this compound molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Through ¹H and ¹³C NMR, the chemical environment of each hydrogen and carbon atom in the molecule can be mapped out. Based on data from structurally similar compounds, the expected chemical shifts for this compound can be predicted. rsc.orgrsc.orgchemicalbook.com

¹H NMR: The proton NMR spectrum would show distinct signals for the protons of the benzyl (B1604629) group, the 2-chlorophenyl group, and the ethylamine (B1201723) backbone. The aromatic protons on the benzyl and chlorophenyl rings would appear in the downfield region (typically δ 7.0-7.5 ppm). The benzylic protons (CH₂) and the methine proton (CH) would have characteristic shifts, and the coupling between them would confirm their connectivity. The methyl (CH₃) protons would appear as a doublet in the upfield region.

¹³C NMR: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule. The aromatic carbons would generate multiple signals in the δ 120-145 ppm range. The carbon atom bonded to chlorine would have a specific chemical shift influenced by the halogen. The aliphatic carbons of the ethylamine bridge (CH, CH₂, CH₃) would be found in the upfield region of the spectrum. researchgate.netorganicchemistrydata.org

Predicted NMR Data for this compound

SpectrumAssignmentPredicted Chemical Shift (ppm)Multiplicity
¹H NMRAromatic H's (Benzyl & Chlorophenyl)7.0 - 7.5Multiplet (m)
Benzylic CH₂~3.7Singlet (s) or AB quartet
Methine CH~3.5 - 4.0Quartet (q)
Amine NHVariable (broad)Singlet (br s)
Methyl CH₃~1.4Doublet (d)
¹³C NMRAromatic C's (Quaternary)135 - 145-
Aromatic C-H's125 - 130-
Aromatic C-Cl~133-
Benzylic CH₂~50 - 55-
Methine CH~55 - 60-
Methyl CH₃~20 - 25-

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural insights from its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion ([M]⁺), confirming its elemental composition.

The fragmentation pattern in the mass spectrum is a unique fingerprint of the molecule. The bonds in the molecular ion break to form characteristic charged fragments. A key fragmentation pathway for amines is the cleavage of the carbon-carbon bond adjacent to the nitrogen atom (α-cleavage). For the title compound, this would lead to several stable fragment ions. The presence of chlorine would be indicated by a characteristic isotopic pattern for any chlorine-containing fragments (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). docbrown.info

Predicted Key Fragments in the Mass Spectrum of this compound

m/z (for ³⁵Cl)Fragment StructureDescription
259/261[C₁₅H₁₆ClN]⁺Molecular Ion ([M]⁺)
168/170[C₈H₉ClN]⁺Loss of benzyl radical (C₇H₇)
125/127[C₇H₆Cl]⁺Chlorotropylium ion
91[C₇H₇]⁺Tropylium ion (from benzyl group)

Infrared (IR) spectroscopy is a rapid and straightforward method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

The most notable absorptions would include the N-H stretch of the secondary amine, the C-H stretches of the aromatic rings and aliphatic chain, and the C=C stretches within the aromatic rings. libretexts.org The N-H stretching vibration for a secondary amine typically appears as a single, sharp to somewhat broad peak, which distinguishes it from the typically broader O-H stretch of alcohols and the two-pronged peak of primary amines. ucalgary.calibretexts.org

Characteristic IR Absorption Bands for this compound

Frequency Range (cm⁻¹)VibrationFunctional Group
3300 - 3500N-H StretchSecondary Amine
3000 - 3100C-H StretchAromatic
2850 - 2960C-H StretchAliphatic
1450 - 1600C=C StretchAromatic Ring
1000 - 1350C-N StretchAmine
730 - 770C-Cl StretchAryl Halide

Applications of N Benzyl 1 2 Chlorophenyl Ethanamine in Contemporary Organic Synthesis

Role as a Chiral Building Block in Multistep Syntheses

Chiral amines are fundamental building blocks in asymmetric synthesis, serving as precursors to a wide array of enantiomerically pure molecules, particularly in the pharmaceutical industry. The enantiomers of a chiral compound can exhibit significantly different biological activities. Therefore, the synthesis of single-enantiomer drugs is a critical focus of medicinal chemistry.

The structure of N-benzyl-1-(2-chlorophenyl)ethanamine, featuring a stereocenter at the carbon adjacent to the nitrogen atom, makes its enantiomerically pure forms valuable synthons. Although specific examples of its use are not extensively documented, its role can be inferred from the applications of similar chiral benzylamines. These compounds are often incorporated into larger molecules to introduce a specific stereochemistry.

One of the primary methods for obtaining enantiomerically pure amines is through chiral resolution. This technique involves the separation of a racemic mixture into its constituent enantiomers. A notable study demonstrated the effective resolution of 2-chloromandelic acid using the closely related resolving agent, (R)-(+)-N-benzyl-1-phenylethylamine. rsc.orgnih.gov This process relies on the formation of diastereomeric salts with different solubilities, allowing for their separation. The successful use of this analogous amine suggests that enantiomers of this compound could also be employed as resolving agents or be obtained through a similar resolution process.

Once obtained in an enantiomerically pure form, this compound can serve as a versatile chiral building block. The benzyl (B1604629) group can act as a protecting group for the amine, which can be removed at a later synthetic stage via hydrogenolysis. google.com This allows for the selective modification of other parts of the molecule before revealing the primary or secondary amine for further reactions.

Table 1: Potential Reactions Utilizing this compound as a Chiral Building Block

Reaction TypeDescriptionPotential Product Class
N-AlkylationFurther functionalization of the amine after debenzylation.Complex chiral amines and amides.
AcylationFormation of chiral amides by reaction with acyl chlorides or anhydrides.Chiral amide-containing compounds.
Reductive AminationReaction with aldehydes or ketones followed by reduction to form more complex chiral amines.Diastereomerically enriched secondary and tertiary amines.

Utilization as a Ligand Precursor in Catalysis (e.g., as a chiral ligand)

Chiral ligands are crucial components of asymmetric catalysis, enabling the synthesis of enantiomerically enriched products from prochiral substrates. Chiral amines and their derivatives are frequently used as precursors for the synthesis of these ligands. The nitrogen and potentially other atoms in the ligand coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of the catalytic reaction.

While there is no specific research detailing the use of this compound as a ligand precursor, its structure contains the necessary features to be adapted for this purpose. The amine functionality can be readily modified to incorporate other coordinating groups, such as phosphines, oxazolines, or other nitrogen-containing heterocycles. The inherent chirality of the ethanamine backbone would be transferred to the resulting ligand, which could then be used in a variety of metal-catalyzed asymmetric reactions.

Table 2: Hypothetical Chiral Ligands Derived from this compound

Ligand ClassSynthetic ModificationPotential Catalytic Application
Chiral Diamine LigandsReaction with an amino-functionalized molecule.Asymmetric hydrogenation, transfer hydrogenation.
Chiral Phosphine-Amine LigandsIntroduction of a phosphine (B1218219) group.Asymmetric allylic alkylation, cross-coupling reactions.
Chiral Schiff Base LigandsCondensation with a chiral aldehyde or ketone.Asymmetric epoxidation, cyclopropanation.

The development of new chiral ligands is an active area of research, and compounds like this compound represent a potential starting point for the design of novel catalytic systems. However, at present, there is a lack of published studies that have explored this potential.

Intermediate in the Synthesis of Other Complex Organic Molecules (Non-Pharmaceutically Oriented)

Beyond its potential in pharmaceutical synthesis, this compound could also serve as an intermediate in the creation of other complex organic molecules for applications in materials science and polymer chemistry. The bifunctional nature of the molecule—containing both an aromatic ring and a reactive amine—allows for its incorporation into a variety of larger structures.

For instance, benzylamines are known to be used in the synthesis of polymers and macrocycles. The amine functionality can undergo reactions such as polymerization with appropriate comonomers to form chiral polymers. These materials could have interesting properties for applications in chiral separations or as sensors.

Furthermore, the synthesis of macrocyclic compounds often involves the reaction of diamines or other bifunctional building blocks. prepchem.com While no literature directly links this compound to the synthesis of macrocycles, its structure is amenable to such transformations.

Table 3: Potential Non-Pharmaceutical Synthetic Applications

Application AreaSynthetic RoutePotential Final Product
Polymer ChemistryPolymerization with dicarboxylic acids or other bifunctional monomers.Chiral polyamides or other novel polymers.
Macrocycle SynthesisReaction with dialdehydes or other linking agents.Chiral macrocyclic hosts for molecular recognition.
Materials ScienceIncorporation into larger functional molecules.Chiral dopants for liquid crystals or functional dyes.

It is important to reiterate that these potential applications are based on the known chemistry of related compounds and the structural features of this compound. Further research is necessary to explore and validate these possibilities.

Challenges and Future Research Directions for N Benzyl 1 2 Chlorophenyl Ethanamine

Development of More Sustainable and Greener Synthetic Routes

Traditional organic synthesis is often reliant on hazardous solvents and reagents, leading to significant environmental impact and high production costs. The production of fine chemicals and pharmaceuticals, for instance, can generate between 25 to 100 kilograms of waste per kilogram of product. chemistryjournals.net A primary challenge is to develop synthetic pathways for N-benzyl-1-(2-chlorophenyl)ethanamine that align with the principles of green chemistry.

Future research should focus on several key areas:

Alternative Solvents: The exploration of benign solvents like water, ionic liquids, or supercritical fluids can drastically reduce the environmental footprint of the synthesis. chemistryjournals.netmdpi.com Water is particularly advantageous due to its non-toxicity and abundance. chemistryjournals.net

Biocatalysis: Utilizing enzymes as natural catalysts offers a green alternative to traditional methods. chemistryjournals.net Enzymatic reactions are highly specific and operate under mild conditions, minimizing byproducts. Lipases, for example, are widely used in the synthesis of fine chemicals and could be explored for reactions involving this compound. chemistryjournals.net

Energy-Efficient Methodologies: Techniques such as microwave-assisted synthesis can significantly cut down on reaction times and energy consumption compared to conventional heating. chemistryjournals.netnih.gov

Atom Economy: Reductive amination, a common method for producing benzylamines, involves the reaction of an amine with a carbonyl compound followed by reduction. google.com Greener approaches aim to maximize the incorporation of all reactant atoms into the final product, generating only benign byproducts like water. walisongo.ac.id

Table 1: Comparison of Green Chemistry Strategies Applicable to Amine Synthesis
StrategyPrincipleAdvantagesChallenges for this compound Synthesis
Alternative Solvents Use of non-toxic, renewable solvents (e.g., water, PEG, bio-based solvents). chemistryjournals.netmdpi.comReduced environmental pollution, improved safety. mdpi.comSolubility of reactants, catalyst compatibility, potential for different reaction pathways.
Biocatalysis Use of enzymes as catalysts. chemistryjournals.netHigh selectivity, mild reaction conditions, biodegradable. chemistryjournals.netIdentifying a suitable enzyme, enzyme stability and cost, reaction kinetics.
Microwave-Assisted Synthesis Using microwave radiation for heating. chemistryjournals.netnih.govRapid heating, reduced reaction times, often higher yields. chemistryjournals.netScalability, potential for localized overheating, specialized equipment required.
Flow Chemistry Continuous flow of reactants through a reactor. chemistryjournals.netEnhanced safety and control, easier scale-up, improved efficiency. chemistryjournals.netmdpi.comInitial setup cost, potential for clogging, requires precise process optimization.

Innovations in Enantioselective Methodologies for Enhanced Control

For many applications, particularly in pharmaceuticals, controlling the stereochemistry of a molecule is critical. This compound possesses a chiral center, meaning it can exist as two non-superimposable mirror images (enantiomers). The challenge lies in developing synthetic methods that produce a single, desired enantiomer with high purity.

Future research directions in this area include:

Asymmetric Catalysis: A promising approach involves the use of chiral catalysts. For instance, Ni/photoredox dual catalysis has been successfully used for the enantioselective synthesis of chiral N-benzylic heterocycles, achieving good to excellent enantioselectivity. nih.gov Adapting such systems for the synthesis of this compound could provide highly enantioenriched products.

Chiral Auxiliaries: This method involves temporarily attaching a chiral molecule (the auxiliary) to the starting material to guide the reaction stereoselectively. A patent for a related compound, (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine, describes using (R)-α-methylphenethylamine as a chiral auxiliary to achieve good enantioselectivity and high chemical yield, making it suitable for industrial production. google.com

Kinetic Resolution: This technique can be used to separate a mixture of enantiomers by reacting them with a chiral catalyst or reagent that reacts faster with one enantiomer than the other.

Table 2: Enantioselective Synthesis Approaches
MethodologyDescriptionPotential AdvantagesKey Research Focus
Asymmetric Catalysis Employs a chiral catalyst to favor the formation of one enantiomer. nih.govHigh efficiency (small amount of catalyst can produce large amount of product), high enantioselectivity.Development of novel, robust, and cost-effective catalysts specific for the substrate.
Chiral Auxiliaries A chiral auxiliary is covalently bonded to the substrate to direct the stereochemical outcome of a reaction. google.comReliable and predictable control, well-established methodology.Efficient attachment and removal of the auxiliary, high recovery rate of the auxiliary.
Enzymatic Resolution Uses an enzyme to selectively react with one enantiomer in a racemic mixture.Extremely high selectivity, environmentally friendly conditions.Screening for suitable enzymes, optimization of reaction conditions, separation of product from unreacted enantiomer.

Exploration of Novel Chemical Applications Beyond Current Paradigms

The structural motif of a benzylamine (B48309) is present in a vast array of biologically active molecules and functional materials. nih.govresearchgate.net While the specific applications of this compound are not yet defined, its structure suggests several promising avenues for exploration.

Future research should investigate its potential as:

A Pharmaceutical Intermediate: Many drugs contain pyrimidine (B1678525) or tetrahydroquinoline cores, which are nitrogen-containing heterocyclic compounds. researchgate.netbeilstein-journals.orgnih.gov this compound could serve as a key building block in the synthesis of novel therapeutic agents, for example, in the development of anticancer or anti-inflammatory drugs. nih.govmdpi.com

A Fluorescent Probe: By conjugating the molecule with a fluorophore, it could be developed into a probe for biological imaging. For example, a derivative of N-benzyl-acetamide was developed as a fluorescent probe for visualizing microglial cells and the peripheral benzodiazepine (B76468) receptor (PBR), which is overexpressed in various disease states. nih.gov

An Antioxidant Agent: Nitrones derived from related N-benzyl structures have shown significant antioxidant properties and the ability to inhibit enzymes like lipoxygenase, which is involved in inflammation. mdpi.com The antioxidant and anti-inflammatory potential of this compound or its derivatives warrants investigation.

Addressing Scale-Up Challenges for Research and Industrial Relevance

Transitioning a synthetic process from a laboratory setting to an industrial scale presents numerous challenges. For this compound to become relevant for industrial applications, its synthesis must be efficient, cost-effective, and safe on a large scale.

Key scale-up challenges to address include:

Process Optimization: Conditions that work well in a small flask, such as heating, cooling, and mixing, must be re-optimized for large reactors. A patented process for preparing N-benzylamines highlights the importance of controlling temperature and hydrogen pressure during hydrogenation. google.com

Continuous vs. Batch Processing: Converting from traditional batch synthesis to continuous flow chemistry can offer significant advantages in safety, consistency, and efficiency. google.commdpi.com Research into a continuous flow process for this compound could be a major step towards industrial viability.

Cost and Availability of Raw Materials: The cost of starting materials and catalysts is a major factor in industrial-scale production. Research into using cheaper reagents or developing highly efficient catalysts that can be used in small quantities and recycled is crucial. mdpi.com

Waste Management: The environmental impact of large-scale production must be managed. This includes developing processes that minimize waste and allow for the recycling of solvents and unreacted materials. chemistryjournals.netmdpi.com

Q & A

Basic: What are the established synthetic routes for N-benzyl-1-(2-chlorophenyl)ethanamine, and how can reaction conditions be optimized?

Methodological Answer:
The compound is typically synthesized via reductive amination using a benzaldehyde derivative and 1-(2-chlorophenyl)ethanamine. For example:

  • Procedure : Combine equimolar amounts of 2-chlorobenzaldehyde and benzylamine in the presence of a catalyst like Pd/NiO (1.1 wt%) under a hydrogen atmosphere (25°C, 10 h). Purify via filtration and evaporation .
  • Optimization : Yield improvements (up to 92%) are achieved by controlling reaction time, hydrogen pressure, and catalyst loading. Side products (e.g., over-alkylation) are minimized using TLC monitoring and silica gel column chromatography (ethyl acetate/hexane gradients) .

Basic: What spectroscopic techniques are recommended for structural characterization, and how should data inconsistencies be resolved?

Methodological Answer:

  • 1H/13C NMR : Assign peaks using deuterated chloroform (CDCl3) with reference to coupling constants (e.g., aromatic protons at δ 7.35–7.24 ppm, methylene groups at δ 3.56–3.54 ppm). Discrepancies in splitting patterns may arise from rotational isomerism; variable-temperature NMR can resolve these .
  • Mass Spectrometry : Confirm molecular weight via FD-MS (e.g., calculated [M]+ for C15H16ClN: 245.1). Deviations >0.002 m/z suggest impurities or isotopic interference (e.g., chlorine’s natural abundance) .

Advanced: How can computational modeling complement experimental data for conformational analysis?

Methodological Answer:

  • Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G(d) to predict NMR chemical shifts and compare with experimental data. Discrepancies >0.3 ppm indicate potential solvation effects or crystal packing distortions .
  • Molecular Dynamics (MD) : Simulate rotational barriers of the benzyl group to explain dynamic NMR line broadening. Use software like Gaussian or ORCA for energy minima calculations .

Advanced: What strategies resolve contradictions in crystallographic data refinement for this compound?

Methodological Answer:

  • Software Selection : Use SHELXL for small-molecule refinement due to its robustness in handling twinned data or high-resolution datasets. For structure solution, combine SHELXD (direct methods) with ORTEP-III for thermal ellipsoid visualization .
  • Disorder Modeling : If the 2-chlorophenyl group exhibits positional disorder, apply PART instructions in SHELXL and validate using R-factor convergence (<5% difference between R1 and wR2) .

Basic: What safety protocols are critical during handling and storage?

Methodological Answer:

  • Handling : Use PPE (gloves, goggles) to avoid skin/eye contact. Work in a fume hood due to potential amine volatility. Quench residual reagents (e.g., unreacted aldehydes) with aqueous NaHSO3 .
  • Storage : Store as a crystalline solid at -20°C under inert gas (Ar/N2) to prevent oxidation. Stability ≥5 years is achievable with desiccant (e.g., silica gel) in amber vials .

Advanced: How can chirality be introduced into the molecule, and what analytical methods validate enantiomeric purity?

Methodological Answer:

  • Chiral Synthesis : Employ asymmetric reductive amination using (R)- or (S)-BINAP ligands with Ru catalysts. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column, hexane/isopropanol eluent) .
  • Validation : Compare optical rotation ([α]D) with literature values. Use circular dichroism (CD) spectroscopy to confirm absolute configuration .

Advanced: What are the metabolic pathways and potential pharmacological implications of structural analogs?

Methodological Answer:

  • Metabolism : Analogs (e.g., fentanyl derivatives) undergo hepatic N-dealkylation via CYP3A4. Use LC-MS/MS to identify metabolites in vitro (e.g., human liver microsomes) .
  • Pharmacology : The 2-chlorophenyl group enhances µ-opioid receptor binding affinity. Perform competitive radioligand assays (e.g., [3H]-DAMGO displacement) to quantify activity .

Basic: How should researchers address discrepancies in reported melting points or solubility data?

Methodological Answer:

  • Purification : Recrystallize from ethanol/water mixtures to remove impurities affecting melting points. Use differential scanning calorimetry (DSC) for precise measurement .
  • Solubility : Test in DMSO (for biological assays) or chloroform (for NMR). Report conditions (e.g., 25°C, 0.1 M) to ensure reproducibility .

Advanced: What role does the compound play in synthesizing photoactive or fluorescent probes?

Methodological Answer:

  • Functionalization : Introduce naphthoyl or porphyrin moieties via amide coupling (DCC/HOBt). Monitor conjugation efficiency via UV-Vis (λmax ~255 nm for aromatic systems) .
  • Applications : Use in Förster resonance energy transfer (FRET) probes to study receptor dynamics. Optimize Stokes shift via substituent tuning (e.g., electron-withdrawing groups) .

Advanced: How can in silico docking studies predict interactions with biological targets?

Methodological Answer:

  • Software : Use AutoDock Vina or Schrödinger Suite for docking into homology-modeled receptors (e.g., opioid receptors). Validate with molecular dynamics (MD) simulations .
  • Analysis : Prioritize binding poses with lowest RMSD (<2.0 Å) and favorable ΔG values. Cross-validate with mutagenesis data (e.g., K303A mutations disrupting binding) .

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